molecular formula C201H307N59O71 B10832413 Sifuvirtide

Sifuvirtide

Cat. No.: B10832413
M. Wt: 4686 g/mol
InChI Key: WIOOVJJJJQAZGJ-ISHQQBGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sifuvirtide is a novel peptide-based fusion inhibitor designed to combat human immunodeficiency virus (HIV). It is specifically engineered to prevent the fusion of the HIV virus with host cells, thereby inhibiting the virus’s ability to replicate and spread. This compound has shown significant promise in preclinical and clinical studies, particularly against strains of HIV that have developed resistance to other fusion inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sifuvirtide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automation and optimization of the synthesis process are employed to increase yield and purity. The peptide is then subjected to rigorous quality control measures, including mass spectrometry and peptide mapping, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions: Sifuvirtide primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the this compound peptide itself, with high purity achieved through purification steps such as HPLC .

Scientific Research Applications

Mechanism of Action

Sifuvirtide exerts its effects by binding to the heptad-repeat (HR1) region of the gp41 subunit of the HIV envelope glycoprotein. This binding prevents the conformational changes required for the fusion of the viral and cellular membranes. By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound effectively inhibits the virus’s ability to infect new cells .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to bind selectively to rigid biomembrane models, such as those enriched in the HIV viral membrane. This selectivity enhances its efficacy compared to other fusion inhibitors like enfuvirtide. Additionally, this compound has a longer half-life, allowing for sustained plasma concentrations and improved therapeutic outcomes .

Properties

Molecular Formula

C201H307N59O71

Molecular Weight

4686 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C201H307N59O71/c1-15-93(10)156(257-177(311)124(54-67-151(285)286)235-162(296)109(31-22-70-219-197(209)210)226-168(302)119(49-62-146(275)276)237-184(318)133(81-101-87-225-108-30-21-19-28-105(101)108)254-195(329)160(97(14)264)259-178(312)125(55-68-152(287)288)239-183(317)132(244-161(295)106(202)88-261)80-100-86-224-107-29-20-18-27-104(100)107)191(325)242-123(53-66-150(283)284)173(307)249-135(83-144(208)272)186(320)247-131(79-99-38-42-103(266)43-39-99)189(323)260-159(96(13)263)194(328)241-112(34-25-73-222-200(215)216)163(297)232-117(47-60-142(206)270)176(310)258-158(95(12)17-3)193(327)253-130(78-98-36-40-102(265)41-37-98)182(316)229-113(35-26-74-223-201(217)218)175(309)256-157(94(11)16-2)192(326)252-129(77-92(8)9)179(313)236-121(51-64-148(279)280)171(305)234-122(52-65-149(281)282)174(308)255-138(89-262)190(324)240-115(45-58-140(204)268)167(301)233-118(48-61-145(273)274)170(304)230-114(44-57-139(203)267)166(300)231-116(46-59-141(205)269)172(306)251-136(84-154(291)292)187(321)228-111(33-24-72-221-199(213)214)164(298)248-134(82-143(207)271)185(319)238-120(50-63-147(277)278)169(303)227-110(32-23-71-220-198(211)212)165(299)250-137(85-155(293)294)188(322)246-128(76-91(6)7)181(315)245-127(75-90(4)5)180(314)243-126(196(330)331)56-69-153(289)290/h18-21,27-30,36-43,86-87,90-97,106,109-138,156-160,224-225,261-266H,15-17,22-26,31-35,44-85,88-89,202H2,1-14H3,(H2,203,267)(H2,204,268)(H2,205,269)(H2,206,270)(H2,207,271)(H2,208,272)(H,226,302)(H,227,303)(H,228,321)(H,229,316)(H,230,304)(H,231,300)(H,232,297)(H,233,301)(H,234,305)(H,235,296)(H,236,313)(H,237,318)(H,238,319)(H,239,317)(H,240,324)(H,241,328)(H,242,325)(H,243,314)(H,244,295)(H,245,315)(H,246,322)(H,247,320)(H,248,298)(H,249,307)(H,250,299)(H,251,306)(H,252,326)(H,253,327)(H,254,329)(H,255,308)(H,256,309)(H,257,311)(H,258,310)(H,259,312)(H,260,323)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H,330,331)(H4,209,210,219)(H4,211,212,220)(H4,213,214,221)(H4,215,216,222)(H4,217,218,223)/t93-,94-,95-,96+,97+,106-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,156-,157-,158-,159-,160-/m0/s1

InChI Key

WIOOVJJJJQAZGJ-ISHQQBGZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)N

Origin of Product

United States

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